Product packaging for Diisooctyl phthalate(Cat. No.:CAS No. 71097-28-4)

Diisooctyl phthalate

Cat. No.: B7819384
CAS No.: 71097-28-4
M. Wt: 390.6 g/mol
InChI Key: IJFPVINAQGWBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Categorization and Nomenclature within Phthalate (B1215562) Esters

DIOP belongs to the class of chemical compounds known as phthalate esters, which are esters of phthalic acid t3db.cawikipedia.org. Phthalate esters are broadly categorized based on the length of their alcohol side chains. DIOP is generally considered a high molecular weight phthalate ester (HMWPE) industrialchemicals.gov.aucpsc.gov. Structurally, phthalate esters feature a benzenedicarboxylic acid head group linked to two ester side chains industrialchemicals.gov.au. In the case of DIOP, these are branched ester side chains, each typically with a backbone of seven carbons (C7), attached to a benzene-1,2-dicarboxylate (ortho-phthalate) core industrialchemicals.gov.aucpsc.gov.

The nomenclature surrounding "diisooctyl phthalate" can sometimes be complex due to the nature of the "isooctyl" group, which refers to a mixture of branched C8 alcohol isomers chemicalbook.com. This means that commercial DIOP is often a mixture of various C8 isomers, including bis(6-methylheptyl) phthalate nih.govcpsc.gov. While sometimes incorrectly used interchangeably, this compound (DIOP) is distinct from di(2-ethylhexyl) phthalate (DEHP), although DEHP is also a C8 phthalate and a common plasticizer wikipedia.org. The structural formula of DIOP can vary depending on the specific isooctanol isomers used in its synthesis chemicalbook.com.

Key physicochemical properties of DIOP include:

PropertyValueSource
Molecular FormulaC₂₄H₃₈O₄ nih.govontosight.ai
Molecular Weight390.56 g/mol ontosight.aiszjlin.com
CAS Number27554-26-3 ontosight.aiindustrialchemicals.gov.au
Physical StateOily liquid industrialchemicals.gov.au
Density0.983 g/mL at 25 °C / 0.983 g/ml at 20 °C chemicalbook.comszjlin.com
Water SolubilityInsoluble / <0.1 g/L chemicalbook.comindustrialchemicals.gov.au
Flash Point (closed cup)> 110.00 °C / 227°C industrialchemicals.gov.authegoodscentscompany.com

Historical Perspective of this compound Research

The development and research into phthalate esters, including DIOP, gained prominence with the rise of the polymer industry, particularly the widespread use of PVC, which requires plasticizers to achieve flexibility wikipedia.org. Phthalates were among the first commercially important compounds identified for this role, establishing a historical advantage in flexible PVC technology wikipedia.org. While specific historical research milestones solely focused on DIOP are less extensively documented compared to more widely produced phthalates like DEHP, the general history of phthalate plasticizers dates back to their commercial production in the early to mid-20th century wikipedia.org. Early research would have focused on their synthesis, physical properties, and efficacy as plasticizers in various resin formulations szjlin.comatamanchemicals.com. Academic interest would have also included their presence and behavior in different matrices due to their non-chemically bound nature in polymers, leading to potential migration ms-editions.cl.

Current Research Gaps and Future Directions in this compound Studies

Current academic research on phthalates, including DIOP, continues to evolve, driven by the need for a more comprehensive understanding of their environmental fate, interactions with biological systems, and the development of effective remediation strategies iwaponline.comresearchgate.net. Despite its widespread use, some sources indicate a "dearth of toxicological research on DIOP," resulting in incomplete knowledge of its potential effects nih.gov. However, focusing strictly on the academic context outside of toxicity profiles, research gaps and future directions can be identified in areas such as:

Detailed Isomer-Specific Research: Given that commercial DIOP is a mixture of isomers, there is a need for more research differentiating the specific properties, behavior, and potential environmental interactions of individual isooctyl phthalate isomers present in the mixture chemicalbook.com.

Occurrence and Fate in Specific Environmental Compartments: While phthalates are known environmental contaminants, further detailed studies on the specific concentrations, distribution, and transformation pathways of DIOP in various environmental matrices (e.g., soil, water, air) are ongoing areas of research iwaponline.com.

Biodegradation Mechanisms: Research into the biodegradation of phthalates is an active field, focusing on identifying microbial communities and enzymes capable of breaking down these compounds researchgate.netresearchgate.net. Future directions involve enhancing the efficiency of these processes and developing scalable bioremediation technologies for phthalate-contaminated environments researchgate.net. Studies have identified DIOP as a metabolite produced by certain microorganisms, suggesting potential pathways for its natural degradation or transformation researchgate.netresearchgate.net.

Analytical Method Development: Continued refinement and development of sensitive and selective analytical techniques are crucial for accurately identifying and quantifying DIOP and its metabolites in complex samples iwaponline.com.

These areas represent ongoing and future research directions aimed at expanding the academic understanding of DIOP beyond its primary application as a plasticizer, exploring its broader scientific context and environmental behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O4<br>C24H38O4<br>(C8H17COO)2C6H4 B7819384 Diisooctyl phthalate CAS No. 71097-28-4

Properties

IUPAC Name

bis(6-methylheptyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFPVINAQGWBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4, Array
Record name DI-ISOOCTYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873226
Record name Bis(6-methylheptyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID.
Record name DI-ISOOCTYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisooctyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4900
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

1288 °F at 760 mmHg (USCG, 1999), 370 °C
Record name DI-ISOOCTYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c.
Record name DI-ISOOCTYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

13.5 (Air = 1), Relative vapor density (air = 1): 13.5
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
Record name Diisooctyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4900
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Nearly colorless, viscous liquid

CAS No.

27554-26-3, 131-20-4, 71097-28-4
Record name DI-ISOOCTYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diisooctyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisooctyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027554263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071097284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(6-methylheptyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisooctyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOOCTYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A121LGB40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-4 °C /From Table/, -45 °C
Record name DIISOOCTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOOCTYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Environmental Dynamics and Transport of Diisooctyl Phthalate

Environmental Fate and Distribution

The environmental fate and distribution of diisooctyl phthalate (B1215562) are influenced by its physical and chemical properties, as well as biotic and abiotic processes in different environmental compartments. Due to its low water solubility and high octanol-water partition coefficient (Log Kow estimated at 3-4 or 8.5), DIOP tends to partition from water to organic matter in soil and sediment nih.govilo.org.

Metabolic Degradation Pathways in Environmental Compartments

Biodegradation is considered a primary mechanism for the removal of phthalate esters, including DIOP, from the environment epa.govcdc.govresearchgate.netfrontiersin.org. The metabolic degradation of phthalates typically involves the hydrolysis of the ester bonds, initially forming monoesters and then phthalic acid epa.govepa.gov. Phthalic acid can subsequently be further degraded, ultimately leading to mineralization into carbon dioxide and methane (B114726) under certain conditions epa.govepa.gov.

Studies on the biodegradation of similar phthalates, such as diisononyl phthalate (DINP) and di(2-ethylhexyl) phthalate (DEHP), indicate that this process can occur under both aerobic and anaerobic conditions, although rates may vary epa.govcdc.govresearchgate.net. Aerobic biodegradation is generally considered more rapid than anaerobic degradation researchgate.net. Various microorganisms, including bacteria from genera like Rhodococcus, Gordonia, and Bacillus, have demonstrated the ability to degrade phthalate esters researchgate.netfrontiersin.orgmdpi.comnih.gov.

Persistence and Biodegradation Studies in Aquatic and Terrestrial Ecosystems

The persistence of DIOP in the environment is influenced by the prevailing conditions and the presence of acclimated microbial communities cdc.gov. While some studies suggest that phthalates are rapidly degraded researchgate.net, others indicate that longer-chain or highly branched phthalates may persist, particularly in anaerobic environments like subsurface sediments and soils cdc.govresearchgate.netcanada.ca.

In aquatic environments, DIOP can be removed from the water column through biodegradation and adsorption to suspended solids and sediment nih.gov. Estimated volatilization half-lives from model aquatic systems have been reported, but adsorption to particles can attenuate this process nih.gov. Studies on similar phthalates suggest that biodegradation in water can range from relatively rapid under acclimated conditions to slower in unacclimated environments epa.gov.

In terrestrial ecosystems, DIOP's estimated high Koc value suggests it is expected to be immobile in soil nih.gov. Volatilization from moist soil surfaces is expected to be an important fate process nih.gov. Aerobic biotransformation is considered a significant removal process in soils cdc.gov. However, the rate of microbial metabolism of DEHP, a related phthalate, in soil has been reported to be slower compared to phthalates with shorter alkyl chains researchgate.net.

Studies on di-n-octyl phthalate (DNOP), a structural isomer, in a model terrestrial-aquatic ecosystem showed a rapid degradation with a half-life of 5 days in the system nih.govcanada.ca. Respirometric measurements of soil amended with DNOP indicated some microbial utilization when acclimated, although this was marginal at lower temperatures nih.gov.

Bioaccumulation Potential in Environmental Organisms

The potential for bioaccumulation of DIOP in environmental organisms is a relevant aspect of its environmental fate. Based on a classification scheme, a high bioconcentration factor (BCF) value for a similar compound suggests that bioconcentration in aquatic organisms could be high, assuming the compound is not metabolized nih.gov. However, bioconcentration studies on structurally similar compounds suggest that bioconcentration might be lower than predicted by regression-derived equations due to the ability of organisms to metabolize these compounds nih.gov.

Phthalates, in general, have the potential for bioaccumulation in aquatic systems, posing a potential for bioaccumulation in aquatic animals like fish or oysters afirm-group.comroadmaptozero.compishrochem.com. Empirical and modeled data for similar phthalates like DIDP and DUP suggest low bioaccumulation and biomagnification potential, although DIDP has been measured in various aquatic species, confirming its bioavailability canada.ca. Studies on DNOP in a laboratory model ecosystem showed accumulation in various organisms, with algae accumulating the highest concentration canada.ca.

Environmental Exposure Pathways

Diisooctyl phthalate can enter the environment through various pathways throughout its life cycle, from production and use to disposal epa.gov. Its presence in numerous products contributes to its widespread distribution.

Air and Dust Contamination and Associated Exposure Dynamics

DIOP, as a semi-volatile organic compound, can be present in both indoor and outdoor air nih.gov. While it does not evaporate easily, small amounts can be present in the air cdc.gov. In air, DIOP can bind to dust particles and be transported through atmospheric deposition cdc.gov. Indoor air levels of DEHP, a related phthalate, have been reported to be higher than outdoor levels, likely due to releases from indoor plastic materials and products cdc.gov.

Phthalates, including DIOP, are common components of indoor dust, originating from the wear and tear of consumer products rivm.nlmdpi.com. Studies have found significant concentrations of various phthalates in household dust nih.govmdpi.com.

Water and Sediment Contamination Levels and Implications

DIOP can enter aquatic environments through various routes, including industrial and municipal wastewater effluents, stormwater runoff, and landfill leachate epa.govresearchgate.net. Due to its low water solubility and tendency to sorb to organic matter, DIOP can accumulate in sediments cdc.govresearchgate.netcanada.canih.govmarinebiodiversity.org.

Monitoring data for phthalates, including DEHP and DNOP, in water and sediment samples from various locations worldwide indicate their presence at measurable concentrations frontiersin.orgresearchgate.netmarinebiodiversity.orgmdpi.comresearchgate.net. Concentrations can vary depending on the location and the level of industrial or urban activity researchgate.netmarinebiodiversity.orgmdpi.comresearchgate.net. Sediments, particularly those in contaminated areas, can act as a significant sink for long-chain or branched-chain phthalate esters like DIOP marinebiodiversity.org.

The presence of phthalates in water and sediments has implications for aquatic organisms pishrochem.commdpi.com. While some studies suggest low hazard potential at certain concentrations canada.ca, others indicate potential risks to sensitive organisms in freshwater ecosystems based on chronic exposure levels mdpi.com.

Food Chain Transfer and Dietary Exposure Assessments

This compound (DIOP), like other phthalate esters, can enter the environment and subsequently the food chain through various pathways. A significant route of human exposure to phthalates, including DIOP, is through the consumption of contaminated food nih.govfrontiersin.orgnih.gov. Phthalates are widely used as plasticizers in materials that come into contact with food, such as packaging nih.govfrontiersin.orgatamanchemicals.com. Due to their weak bonds with the polymer matrix and relatively low vapor pressure, phthalates can migrate from these materials into food products nih.govromj.org. This migration is particularly notable in fatty foods, as DIOP extracts faster into nonpolar solvents like oils and fats atamanchemicals.com. Consequently, foods such as milk products, fish, seafood, and oils are more likely to contain higher concentrations of DIOP if they have been in contact with packaging containing the compound atamanchemicals.com.

Research has investigated the presence and levels of DIOP in various food items. For instance, studies have detected DIOP in beef samples nih.govfrontiersin.orgnih.gov. One study analyzing packaged beef samples found DIOP at mean values ranging from the limit of detection (LOD) up to 37 μg/kg nih.govfrontiersin.org. The same study noted that minced beef, due to its larger contact area and the presence of distributed fat, showed significantly higher phthalate translocation compared to beef slices nih.govfrontiersin.org.

Data from a study on phthalate concentrations in food purchased in New York State also reported the presence of di-n-octyl phthalate (DnOP), an isomer often considered alongside or interchangeably with DIOP in some assessments, in beef. In this study, DnOP concentrations were highest in beef compared to other phthalates measured in most other food types nih.gov.

Historically, high levels of DIOP have been reported in certain food products. For example, in 1994, levels of DIOP in some European milk samples were found to be significantly higher than regulatory limits for drinking water, and even higher concentrations were detected in some European cheeses and creams atamanchemicals.com.

Dietary exposure assessments aim to estimate the amount of a chemical that individuals consume through their diet. Food intake is considered a primary route of human exposure to phthalates nih.govfrontiersin.orgnih.gov. While specific dietary intake estimates solely for DIOP are less commonly reported compared to more prevalent phthalates like DEHP and DBP, studies assessing exposure to multiple phthalates often include DIOP or related isomers. One study estimated mean adult dietary intakes for various phthalates, including di-n-octyl phthalate (DnOP), from food purchased in New York State nih.gov.

Studies in animals have indicated that DIOP is rapidly metabolized and cleared following ingestion, with near-complete excretion observed within a few days to weeks in rats, dogs, and pigs. These studies found no significant tissue accumulation of DIOP in experimental animals industrialchemicals.gov.au. Similarly, in humans, DIOP is metabolized and eliminated, partly as monooctyl phthalate, in urine industrialchemicals.gov.au.

The presence of phthalates in food and the resulting dietary exposure are subjects of ongoing research and regulatory consideration nih.govfrontiersin.orgfoodpackagingforum.orgeuropa.eu. While some assessments have concluded that current dietary exposure to certain phthalates is not of concern for public health, uncertainties remain, and tolerable daily intakes (TDIs) for some phthalates have been set on a temporary basis foodpackagingforum.orgeuropa.eu. The assessment of dietary exposure to phthalates from food packaging is an important aspect of ensuring food safety mdpi.com.

The following table presents data on DIOP concentrations found in packaged beef samples from a research study:

Sample TypeMean DIOP Concentration (μg/kg)Range (μg/kg)
Packaged Beef Samples (various)LOD to 37LOD to 37
Chilled Minced Farm Beef37-
Chilled Beef Slices12.2-
Frozen Minced Farm Beef10-

Another study provided estimated mean concentrations of di-n-octyl phthalate (DnOP) in various food groups in the United States:

Food GroupEstimated Mean DnOP Concentration (ng/g)
BeefHighest among phthalates measured in beef nih.gov
Pork-
Poultry-
Fish-
Dairy Products-
Grains-
Fruits-
Vegetables-
Beverages-
Condiments-
Infant Foods-

These findings highlight the presence of DIOP and related isomers in food, emphasizing the importance of dietary exposure as a pathway for human contact with this compound. Further comprehensive studies are warranted to fully understand the pathways and sources of phthalate migration throughout the food chain nih.govfrontiersin.org.

Toxicological Profiles of Diisooctyl Phthalate

General Toxicity Assessments

General toxicity studies provide an overview of the potential adverse effects of a substance on biological systems. For DIOP, available data suggest low acute toxicity via oral and dermal routes in animal models industrialchemicals.gov.au. However, information on acute inhalation toxicity is lacking cpsc.gov.

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms

In vitro studies, utilizing cell cultures, are valuable for investigating the direct effects of chemicals on cells and exploring potential mechanisms of toxicity numberanalytics.comresearchgate.net. Research indicates that DIOP can decrease the viability and colony-forming ability of human umbilical vein endothelial cells (HUVECs) nih.gov. This cytotoxicity has been shown to correlate with elevated levels of reactive oxygen species (ROS), leading to cell cycle arrest and the induction of apoptosis nih.govnih.govthaiscience.info. Apoptosis, or programmed cell death, is a crucial biological process, and its dysregulation can have adverse health implications nih.govnih.gov.

In Vivo General Toxicity Studies in Animal Models

In vivo studies, conducted in living organisms, are essential for understanding the systemic effects of a substance numberanalytics.com. Poorly detailed summaries of repeated-dose oral studies in rats and dogs suggest that short-term exposure to DIOP at doses up to 1000 mg/kg body weight per day was not associated with apparent changes of toxicological significance industrialchemicals.gov.au. However, the lack of detail in these studies prevents the determination of reliable No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) for repeated-dose systemic toxicity industrialchemicals.gov.au.

Acute toxicity studies in animals have reported varying oral LD50 values in mice and rats, and dermal LD50 values in rabbits cpsc.gov. DIOP was observed to be a severe dermal irritant at high doses in one rabbit study, while other studies reported minimal to mild irritation cpsc.gov.

Oxidative Stress Induction and Mechanisms

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive products or repair the resulting damage mdpi.com. Studies have shown that DIOP exposure can lead to increased oxidative stress nih.govkab.ac.ug. In Caenorhabditis elegans, DIOP exposure resulted in elevated ROS levels and lipofuscin buildup, indicating increased oxidative stress nih.govkab.ac.ug. The PI3K/AKT and MAPK pathways have been implicated in the response to DIOP-induced toxicity and oxidative stress in this model organism nih.govkab.ac.ug. Oxidative stress can lead to cellular damage and has been linked to various adverse health effects mdpi.com.

Reproductive and Developmental Toxicology

The potential impacts of DIOP on reproductive and developmental health are a significant area of concern, particularly for phthalates as a class of endocrine-disrupting chemicals atamanchemicals.comcbs8.comfrontiersin.org. However, comprehensive data specifically on DIOP's reproductive and developmental toxicity are limited industrialchemicals.gov.aucpsc.gov.

Male Reproductive System Impacts

Research on the effects of DIOP on the male reproductive system is not extensive industrialchemicals.gov.au. However, one study involving prenatal exposure of rats to DIOP demonstrated adverse effects on male reproductive development nih.gov. This study reported malpositioned testes in fetuses and abnormalities of the reproductive system, such as hypospadias, non-scrotal testes, and hypospermatogenesis, in adult male offspring prenatally exposed to DIOP nih.gov. DIOP also displayed antiandrogenic activity and reduced fetal testicular testosterone (B1683101) levels in this study nih.gov.

Female Reproductive System Impacts

Similar to male reproductive toxicity, comprehensive data on the effects of DIOP on the female reproductive system are scarce industrialchemicals.gov.aucpsc.gov. While some studies on other high molecular weight phthalates have not revealed significant effects on female fertility, data specifically for DIOP are insufficient to definitively establish its potential effects industrialchemicals.gov.au. General research on endocrine-disrupting chemicals, including phthalates, suggests potential links to disorders of the female reproductive system and adverse pregnancy outcomes frontiersin.org. However, specific, detailed research findings directly linking DIOP to female reproductive system impacts are limited in the available literature industrialchemicals.gov.aucpsc.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Diisooctyl phthalate (B1215562)33934

Data Tables

Based on the available search results, detailed quantitative data suitable for comprehensive interactive data tables across all requested sections are limited. However, some key findings from the male reproductive toxicity study can be presented in a table format.

Table 1: Summary of Male Reproductive Effects Following Prenatal DIOP Exposure in Rats

EndpointObserved EffectReference
Fetal Testes PositionMalpositioned testes observed at 1 g/kg/day. nih.gov
Fetal Testicular TestosteroneReduced levels observed at 0.1 g/kg/day and above. nih.gov
Adult Male Reproductive SystemAbnormalities (hypospadias, non-scrotal testes, hypospermatogenesis) at 0.5 and 1 g/kg/day. nih.gov

Endocrine Disruption Mechanisms

Phthalates, including Diisooctyl phthalate, are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal functions atamanchemicals.comnih.govbsigroup.com. EDCs can affect the development and function of hormone-dependent structures, particularly within the reproductive system nih.gov.

Interference with Endocrine System Function

Endocrine disruptors can interfere with the endocrine system through various mechanisms, including altering hormone synthesis, transport, and metabolism bsigroup.comresearchgate.net. Phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones nih.govresearchgate.net. They can also interfere with intracellular signaling pathways and modulate gene expression associated with reproduction nih.gov. While specific detailed mechanisms for DIOP are still being elucidated, the general understanding of phthalate endocrine disruption provides a framework for its potential effects.

Hormonal Modulation and Receptor Interactions

Phthalates can interact with various hormone receptors, including estrogen receptors, androgen receptors, thyroid receptors, and peroxisome proliferator-activated receptors, thereby modifying their roles in maintaining homeostasis and regulating developmental processes plos.orgresearchgate.netmdpi.com. These interactions can occur through direct binding to receptors or by influencing hormone biosynthesis, transport, and metabolism researchgate.net. Studies have shown that some phthalates can bind to sex hormone-binding globulin (SHBG), a carrier protein for androgens and estrogens, potentially interfering with the distribution and access of these hormones to target tissues plos.org. Computational studies suggest that long-chain phthalates, including those structurally related to DIOP, may have more negative binding affinity values with SHBG compared to short-chain phthalates, indicating potential disruptive activity plos.org.

Genotoxicity and Carcinogenicity Assessments

Assessments of this compound's potential to cause genetic mutations or cancer have been conducted using various in vitro and in vivo methods.

In Vitro Mutagenicity and DNA Damage Assays

This compound has yielded equivocal results in in vitro bacterial mutation assays industrialchemicals.gov.au. However, its closely related analogue, di-n-octyl phthalate (DnOP), has tested negative in bacterial mutation and direct DNA damage assays industrialchemicals.gov.aucpsc.gov. Based on the available in vitro data, including negative mutagenicity data for the high molecular weight phthalate ester category as a whole, DIOP is generally considered unlikely to be genotoxic industrialchemicals.gov.au. Some studies on concentrated and extracted effluents containing DIOP have tested positive for mutagenicity and genotoxicity in specific bacterial strains, but these represent complex mixtures rather than DIOP in isolation cpsc.gov.

Mammalian Cell Transformation Studies

In vitro mammalian cell transformation assays are used to assess the potential of a substance to induce neoplastic changes in cells. This compound was considered inactive in an in vitro mammalian cell transformation assay using BALB/c 3T3 cells industrialchemicals.gov.aunih.gov. This suggests a low potential for DIOP to induce cell transformation under the conditions of this test industrialchemicals.gov.au.

Based on the available data, including negative results from in vitro bacterial mutation and DNA damage assays, and inactivity in a mammalian cell transformation assay, DIOP is considered non-genotoxic industrialchemicals.gov.au. However, there is insufficient in vivo genotoxicity data available for DIOP industrialchemicals.gov.au.

In Vivo Carcinogenicity Data Gaps

The in vivo carcinogenicity of this compound has not been conclusively determined in all cases, and specific data gaps exist. While the hepatic carcinogenic potential of di(2-ethylhexyl) phthalate (DEHP), a related phthalate, has been clearly demonstrated in rodent studies, and DEHP is generally considered not genotoxic in conventional in vivo or in vitro studies govinfo.gov. For diisononyl phthalate (DINP), two-year bioassays have been reported for one form (DINP-1) in rats and mice, and numerous mechanistic studies related to carcinogenesis are available; however, no two-year bioassays for another form (DINP-2) have been reported researchgate.net. Similarly, carcinogenicity data for diethyl phthalate are not available, with in vitro genotoxicity studies showing equivocal results nih.gov. For di-n-octyl phthalate (DnOP), carcinogenic effects have not been conclusively determined, and regulatory bodies have concluded that DnOP cannot reasonably be anticipated to cause cancer cpsc.gov. These examples highlight the varying availability of carcinogenicity data across different phthalates, suggesting that specific in vivo carcinogenicity data for DIOP may also have limitations or gaps requiring further investigation.

Systemic Organ Toxicity Beyond Reproductive and Developmental Systems

Beyond its known effects on reproductive and developmental systems, this compound and related phthalates have been shown to impact various other organ systems, including the liver, kidneys, gut, and immune system, and may have neurological implications.

Hepatic Effects and Inflammatory Responses

Exposure to phthalates, including DEHP and DINP, has been linked to hepatic effects and inflammatory responses. Studies in mice exposed to DEHP revealed significant dose-dependent inflammation in the liver nih.govresearchgate.netnih.gov. This was accompanied by elevated activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) nih.govresearchgate.netnih.gov. Histopathological examination in some studies showed inflammatory cell infiltration and blood vessel congestion in the liver following DEHP exposure nih.gov. Phthalates like DEHP and its metabolite mono 2-ethylhexyl phthalate (MEHP) are considered primary targets for liver toxicity, with observed effects including hepatomegaly, apoptosis, hepatocellular carcinoma, necrosis, inflammation, and fibrosis in both in vitro and in vivo studies mdpi.com. Oxidative stress, triggered by an overproduction of reactive oxygen species (ROS), is implicated as a mechanism in phthalate-induced hepatic injury mdpi.com. Exposure to DINP has also been demonstrated to induce hepatotoxicity via oxidative stress, inflammation, and depletion of hepatic antioxidant systems in rats, leading to significantly high plasma activities of ALT, AST, ALP, and bilirubin (B190676) concentration, which are biomarkers of hepatotoxicity tandfonline.com.

Table 1: Hepatic Biomarkers Altered by Phthalate Exposure

BiomarkerEffect of Exposure (DEHP/DINP)Reference
Alanine Aminotransferase (ALT)Increased nih.govresearchgate.netnih.govtandfonline.com
Alkaline Phosphatase (ALP)Increased nih.govresearchgate.netnih.govtandfonline.com
Aspartate Aminotransferase (AST)Increased tandfonline.com
BilirubinIncreased tandfonline.com
Inflammatory Cell InfiltrationObserved nih.govtandfonline.com
Blood Vessel Congestion (Liver)Observed nih.gov

Renal Impacts and Biomarker Alterations

The kidneys are also susceptible to the effects of phthalate exposure. Studies have reported renal impacts following exposure to DEHP and diisodecyl phthalate (DIDP). In mice exposed to DEHP, significant dose-dependent inflammation was observed in the kidney nih.govresearchgate.netnih.gov. This was associated with increased levels of creatinine (B1669602) (Cr) and urea (B33335), which are indicators of kidney function nih.govresearchgate.netnih.gov. Histopathological examination of kidneys in mice exposed to DEHP revealed an increased presence of inflammatory cells researchgate.net. Similarly, oral exposure to DIDP induced a marked increase in urea and creatinine levels, as well as causing renal histopathological changes in mice nih.gov. In children with chronic kidney disease (CKD), urinary concentrations of phthalate metabolites were associated with increased biomarkers of tubular injury, specifically neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1) plos.org. These findings suggest that phthalate exposure can contribute to renal dysfunction and damage, detectable through alterations in specific biomarkers. Biomarkers such as alanine aminopeptidase, alkaline phosphatase, γ-glutamyl transpeptidase, cystatin C (CysC), NGAL, and KIM-1 are used for the early detection of renal dysfunction and AKI mdpi.com.

Table 2: Renal Biomarkers and Observations Altered by Phthalate Exposure

Biomarker/ObservationEffect of Exposure (DEHP/DIDP)Reference
Creatinine (Cr)Increased nih.govresearchgate.netnih.govnih.gov
UreaIncreased nih.govresearchgate.netnih.govnih.gov
Inflammatory Cell InfiltrationObserved researchgate.net
NGAL (in CKD children)Increased plos.org
KIM-1 (in CKD children)Increased plos.org

Impact on Gut Microbiota Composition

Phthalate exposure has been shown to disrupt the composition and homeostasis of the gut microbiota. Analysis of fecal microbiota in mice exposed to DEHP demonstrated a disruption characterized by an increased abundance of pathogenic bacteria, such as Desulfovibrio and Muribaculum, and a decreased abundance of beneficial bacteria like Lactobacillus nih.govresearchgate.netnih.gov. Even low doses of DEHP have been shown to disrupt gut microbiota homeostasis in mice nih.gov. Studies on di-n-butyl phthalate (DBP) have also shown alterations in gut microbial composition and differentially abundant amplicon sequence variants in treated mice diva-portal.org. The gut microbiota plays a significant role in various aspects of human health, and dysbiosis has been linked to diseases affecting organs like the brain, liver, and kidneys thno.org. The gut-liver axis and gut-kidney axis are recognized pathways through which alterations in gut microbiota can influence distant organ toxicity thno.orgclinnephrologyjournal.com. Dysbiosis can lead to increased intestinal permeability, allowing bacterial products to enter systemic circulation and trigger inflammation in organs like the liver and kidneys thno.orgclinnephrologyjournal.commdpi.com.

Table 3: Alterations in Gut Microbiota Composition by Phthalate Exposure (DEHP)

Bacterial GroupEffect of Exposure (DEHP)Reference
DesulfovibrioIncreased Abundance nih.govresearchgate.netnih.gov
MuribaculumIncreased Abundance nih.govresearchgate.netnih.gov
LactobacillusDecreased Abundance nih.govresearchgate.netnih.gov
Firmicutes:Bacteroidetes RatioAltered researchgate.netresearchgate.net

Immunological and Inflammatory Responses

Phthalates can influence immunological and inflammatory responses. As mentioned, inflammation has been observed in the liver, spleen, and kidney following DEHP exposure in mice nih.govresearchgate.netnih.gov. Phthalate compounds and their metabolites have been identified as modulators of innate immunity. For instance, perinatal exposure to DEHP has been shown to alter the inflammatory functions of peritoneal macrophages, leading to the suppression of TNF-α and IL-1β gene expression while significantly upregulating IL-6 gene expression frontiersin.org. DEHP and its metabolite MEHP have also been reported to reduce macrophage phagocytosis frontiersin.org. Studies on DINP have indicated that it can aggravate atopic dermatitis-like skin lesions, consistent with eosinophilic inflammation and mast cell degranulation nih.gov. DINP also enhanced the expression of cell surface activation markers on bone-marrow-derived dendritic cells and their production of chemokines, as well as their capacity to stimulate T-cell proliferation nih.gov. Furthermore, DINP enhanced interleukin-4 production and antigen-stimulated proliferation of splenocytes nih.gov. In vitro studies have shown that DEHP can increase the secretion of proinflammatory chemokines and cytokines in macrophages, mediated by NF-κB activation mdpi.complos.org.

Table 4: Immunological and Inflammatory Effects of Phthalate Exposure (DEHP/DINP)

Effect/MediatorObservation (DEHP/DINP)Reference
Organ Inflammation (Liver, Spleen, Kidney)Observed nih.govresearchgate.netnih.gov
TNF-α gene expression (macrophages)Suppression (DEHP) frontiersin.org
IL-1β gene expression (macrophages)Suppression (DEHP) frontiersin.org
IL-6 gene expression (macrophages)Upregulation (DEHP) frontiersin.org
Macrophage PhagocytosisReduced (DEHP) frontiersin.org
Eosinophilic InflammationObserved (DINP) nih.gov
Mast Cell DegranulationObserved (DINP) nih.gov
IL-4 Production (splenocytes)Enhanced (DINP) nih.gov
Splenocyte ProliferationEnhanced (DINP) nih.gov
Proinflammatory Cytokine SecretionIncreased (DEHP) mdpi.complos.org
NF-κB ActivationObserved (DEHP) mdpi.com

Neurological and Neurobehavioral Aspects

Reports from several studies indicate that exposure to phthalates may lead to neurobehavioral developmental disorders. These can include increased aggression, attention deficits, depressive symptoms, behavioral and psychomotor delays, and cognitive deficits in children arakmu.ac.ir. Other potential issues may involve lower intelligence quotient (IQ), slower memory and processing speed, and reduced scores in perceptual reasoning, working memory, and verbal comprehension arakmu.ac.ir. Cell culture experiments have suggested that phthalate exposure can hinder neuronal growth and induce changes in neurological development arakmu.ac.ir. Studies have also focused on the neurobehavioral effects of prenatal exposures to various phthalates, noting the essential role of gonadal steroids in brain sexual differentiation cpsc.gov. Research on diisononyl phthalate (DiNP) has investigated its effects on neurodevelopment, showing that exposure can cause decreased activity in larval fish and down-regulation of neurodevelopment-related genes nih.gov. Combined exposure to dioctyl phthalate (DOP, often referring to DEHP) and other substances like lead and arsenic has been shown to induce neurotoxicity and hippocampal neuronal apoptosis in immature mice researchgate.net.

Table 5: Neurological and Neurobehavioral Effects Associated with Phthalate Exposure

Effect/ObservationAssociated with Exposure (Phthalates including DEHP/DINP)Reference
Aggression in childrenReported Association arakmu.ac.ir
Attention Deficits in childrenReported Association arakmu.ac.ir
Depressive Symptoms in childrenReported Association arakmu.ac.ir
Behavioral and Psychomotor Delays in childrenReported Association arakmu.ac.ir
Cognitive Deficits in childrenReported Association arakmu.ac.ir
Hindered Neuronal Growth (in vitro)Reported Association arakmu.ac.ir
Changes in Neurological Development (in vitro)Reported Association arakmu.ac.ir
Decreased activity (larval fish)Observed (DiNP) nih.gov
Down-regulation of neurodevelopment-related genesObserved (DiNP) nih.gov
Neurotoxicity (in mixtures)Observed (DOP/DEHP) researchgate.net
Hippocampal Neuronal Apoptosis (in mixtures)Observed (DOP/DEHP) researchgate.net

Human Exposure and Biomonitoring of Diisooctyl Phthalate

Human Exposure Assessment Methodologies

Assessing human exposure to DIOP involves evaluating the contributions from different sources and routes.

Dietary Ingestion Contributions

Dietary ingestion is considered a significant route of exposure for high-molecular-weight phthalates like DIOP researchgate.netciel.org. Phthalates can migrate from packaging materials into food, particularly fatty foods such as milk, butter, and meats romj.orgwikipedia.org. Studies have detected phthalates, including dioctyl phthalate (B1215562) (which can be confused with DIOP but sometimes refers to DEHP or DnOP), in various food products and drinking water stored in plastic containers romj.org. One study identified di(n-octyl) phthalate as a potential biomarker for kohlrabi consumption, suggesting a dietary source atamanchemicals.com.

Inhalation Exposure Studies

Inhalation is another pathway for human exposure to phthalates, particularly the more volatile compounds, although common plasticizers like DIOP are only weakly volatile ciel.orgwikipedia.org. Higher air temperatures can lead to increased concentrations of phthalates in the air wikipedia.org. Phthalates from PVC flooring have been shown to be present in dust, and studies suggest children can ingest phthalates from breathing and through the skin in addition to food wikipedia.org. Occupational exposure through inhalation can also occur in industries where DIOP is used in production atamanchemicals.com. However, specific inhalation toxicity studies for DIOP in humans were not available in some assessments industrialchemicals.gov.au.

Dermal Absorption and Contact Pathways

Dermal absorption is a route of exposure, particularly for low-molecular-weight phthalates, but it also occurs with the daily use of products containing phthalates, including personal care products with plastic packaging researchgate.netnih.govciel.org. DIOP can cause minimal irritation when applied dermally industrialchemicals.gov.au. While specific data on dermal absorption of DIOP may be limited, the rate of dermal absorption for phthalates generally declines as molecular weight increases cpsc.gov. Exposure through skin contact with plastic clothing or other articles containing DIOP is expected to be low cdc.gov.

Biomonitoring Studies and Biomarker Identification

Biomonitoring plays a crucial role in understanding human exposure to DIOP by measuring the compound or its metabolites in biological samples nih.govresearchgate.net.

Detection of Diisooctyl Phthalate Metabolites in Biological Fluids

Following absorption, DIOP is metabolized in the human body industrialchemicals.gov.au. DIOP hydrolyzes to monooctyl phthalate (MNOP) and subsequently to phthalate salts atamanchemicals.com. In humans, DIOP is partially eliminated in urine as its monoester, monooctyl phthalate industrialchemicals.gov.au. Phthalate metabolites are frequently measured in various biological fluids, including urine, serum, semen, breast milk, and saliva nih.gov. Urine is often the preferred matrix for human biomonitoring studies of phthalates nih.gov. The detection of DIOP metabolites in biological fluids serves as a biomarker of exposure atamanchemicals.com. While many biomonitoring studies focus on more common phthalates like DEHP, DBP, and DiBP, studies have also included DIOP or its metabolites researchgate.netd-nb.info. For instance, metabolites of various phthalates, including those structurally similar to DIOP, have been detected in the urine of children and adolescents d-nb.info.

4.2.2. Correlation between Environmental Levels and Human Biomonitoring Data

DIOP is metabolized in the body, with elimination occurring partly through the excretion of monooctyl phthalate (MnOP) in urine industrialchemicals.gov.au. However, research indicates that monoester metabolites like MnOP may not be ideal biomarkers for exposure to higher molecular weight phthalates such as DIOP, as oxidative metabolites, such as mono-(3-carboxypropyl) phthalate (MCPP), can be present in urine at significantly higher concentrations tandfonline.com. The challenge is further compounded because MCPP is also a minor metabolite of other phthalates, including dibutyl phthalate (DBP), di-isononyl phthalate (DiNP), and di-isodecyl phthalate (DiDP), making it difficult to attribute MCPP levels solely to DIOP exposure tandfonline.com.

The presence of phthalate metabolites in the urine of nearly all individuals in biomonitoring studies reflects widespread environmental exposure frontiersin.org. Correlations among the urinary concentrations of different phthalate metabolites have been observed, suggesting common exposure sources for certain groups of phthalates researchgate.net. However, precisely quantifying the contribution of specific environmental sources of DIOP to the total internal dose, as measured by its metabolites in biomonitoring samples, requires detailed exposure assessments that integrate data on environmental concentrations across all relevant pathways with individual activity patterns and consumption data.

Representative Data Illustration:

Study Participant IDEnvironmental Source Sample (e.g., Dust Conc. µg/g)Dietary Intake Estimate (µ g/day )Urinary Metabolite (e.g., MCPP Conc. µg/L)
001[Dust Concentration Value][Dietary Intake Estimate][MCPP Concentration]
002[Dust Concentration Value][Dietary Intake Estimate][MCPP Concentration]
............

Such data, collected from a representative population, would then be analyzed using statistical methods to determine the strength and significance of correlations between environmental levels (or estimated intake from specific sources) and the concentrations of DIOP metabolites in biological samples. The challenges in interpreting these correlations for DIOP are significant due to the metabolic considerations discussed earlier, particularly the lack of a highly specific and prevalent metabolite solely indicative of DIOP exposure tandfonline.com.

Risk Assessment and Regulatory Science of Diisooctyl Phthalate

Hazard Identification and Characterization

Hazard identification is the initial phase in the risk assessment process, focusing on reviewing available toxicity data to determine if a chemical poses a potential hazard. cpsc.gov For Diisooctyl phthalate (B1215562), this involves examining data on its physicochemical properties, as well as toxicological studies. researchgate.net DIOP is a high molecular weight phthalate ester (HMWPE) used as a plasticizer in a variety of consumer products. cpsc.govresearchgate.net

Historically, the primary concern regarding most phthalates has been their potential to cause adverse reproductive and developmental effects in humans. cpsc.govresearchgate.net However, data for DIOP are limited in some areas. Studies have shown that DIOP has low acute oral and dermal toxicity. industrialchemicals.gov.au In one study on rabbits, DIOP was identified as a severe dermal irritant at high doses, leading to its classification as a "primary dermal irritant" under the Federal Hazardous Substances Act (FHSA). cpsc.gov However, other studies in rabbits and rats showed only minimal to mild irritation. cpsc.gov There is currently inadequate evidence to conclusively determine if DIOP is an acute inhalation toxicant, an eye irritant, a sensitizer, or a chronic toxicant. cpsc.govresearchgate.net Furthermore, studies have been insufficient to determine its potential as a carcinogen, reproductive toxicant, or developmental toxicant. cpsc.govresearchgate.net

Due to the limited availability of toxicity data for all health endpoints for DIOP, regulatory and scientific bodies often use a "read-across" approach. This involves extrapolating data from structurally similar chemicals, primarily other high molecular weight phthalate esters (HMWPEs), to fill data gaps. industrialchemicals.gov.au This method is based on the principle that chemicals with similar structures are likely to have similar toxicological properties.

For example:

Developmental Effects: HMWPEs as a group have been observed to induce slight developmental effects, such as skeletal variations, but only at high doses. Therefore, it is extrapolated that DIOP may have similar slight adverse developmental effects at high exposure levels. industrialchemicals.gov.au

Genotoxicity: Based on negative mutagenicity data for the HMWPE category as a whole, DIOP is considered unlikely to be genotoxic. industrialchemicals.gov.au

Reproductive Toxicity: Studies on other HMWPEs (with the exception of diisononyl phthalate, DINP) have not revealed effects on fertility or other aspects of the male reproductive system. industrialchemicals.gov.au

Inhalation Toxicity: Drawing from data on other HMWPEs, DIOP is expected to have low acute inhalation toxicity. industrialchemicals.gov.au

This read-across approach is a critical tool in hazard assessment when compound-specific data is lacking, though it is acknowledged that there can be differences in the toxicological profiles of individual phthalates.

The determination of No Observed Adverse Effect Levels (NOAEL) and Lowest Observed Adverse Effect Levels (LOAEL) is a key component of hazard characterization. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed, while the LOAEL is the lowest dose at which such effects are seen. nih.gov

For DIOP specifically, reliable NOAEL or LOAEL values for reproductive, developmental, or repeated dose systemic toxicity have not been identified from the available studies. cpsc.govindustrialchemicals.gov.au Many of the existing summaries of animal studies lack sufficient detail to make a formal determination of these values. industrialchemicals.gov.au

However, for risk assessment purposes, data from other phthalates are often considered. The table below presents NOAEL and LOAEL values for several structurally similar phthalates, which are used in comparative risk assessments.

PhthalateCritical EffectValue (mg/kg bw/day)Type
Diisononyl phthalate (DINP)Not Specified15NOAEL
Di-n-octyl phthalate (DNOP)Not Specified37NOAEL
Bis(2-ethylhexyl) phthalate (DEHP)Hepatic peroxisome proliferation5NOAEL
Diisodecyl phthalate (DIDP)Increased liver weight25NOAEL
Butyl benzyl phthalate (BBP)Increased liver weight171LOAEL
Dibutyl phthalate (DBP)Reduced F2 pup weights52LOAEL

Data sourced from the EU Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) europa.eu

Exposure Assessment Frameworks

Exposure assessment aims to quantify the extent of human contact with a chemical. For DIOP, exposure data is limited. cpsc.gov As a high molecular weight phthalate, it is primarily used in industrial manufacturing where it is incorporated into a polymer matrix, which is expected to result in minimal direct consumer exposure. cpsc.gov Indirect exposure can occur through the use of products containing DIOP, but uptake is anticipated to be low. cpsc.gov

Modern exposure assessment increasingly relies on integrated modeling frameworks that combine exposure models with pharmacokinetic models. researchgate.net These frameworks can:

Estimate multi-route exposures (oral, dermal, inhalation) based on chemical concentrations in products, chemical properties, and patterns of human activity. researchgate.net

Simulate the absorption, distribution, metabolism, and excretion of the chemical in the body to predict internal dosimetry. researchgate.net

Connect external exposure levels to internal biomarkers (e.g., urinary metabolites), providing a more accurate picture of the biologically effective dose. researchgate.net

These advanced frameworks are crucial for assessing population-scale risks for chemicals like phthalates, where exposure can come from numerous sources, including food contact materials and personal care products. researchgate.net

Risk Characterization and Management Strategies

Risk characterization is the final step in the risk assessment process, integrating the findings from hazard identification and exposure assessment to estimate the probability and magnitude of adverse health effects. This often involves calculating a Margin of Safety (MOS) or a risk quotient by comparing an identified NOAEL or LOAEL to the estimated human exposure level. europa.eu A sufficiently large MOS suggests that the risk is likely to be low.

If the risk characterization indicates a potential for harm, risk management strategies are developed. These strategies are implemented by regulatory agencies and may include:

Setting regulatory limits: Establishing maximum permissible concentrations of the chemical in consumer products, food, or the environment.

Bans or restrictions: Prohibiting or limiting the use of the chemical in specific applications, particularly for vulnerable populations like children. sciph.info

Labeling requirements: Mandating that products containing the chemical are labeled to inform consumers.

Promoting safer alternatives: Encouraging the use of less hazardous chemicals or materials. The Washington State Department of Ecology, for instance, has developed a hazard-based framework to identify safer alternatives to chemical classes like phthalates. nih.gov

The U.S. Environmental Protection Agency (EPA) manages risks from phthalates under the Toxic Substances Control Act (TSCA), reflecting concerns about their toxicity and widespread human exposure. epa.gov

Regulatory Frameworks and Policies

The regulation of DIOP is part of a broader regulatory landscape for phthalates, which varies significantly across different jurisdictions. These frameworks are designed to manage the risks identified through scientific assessment.

In the United States, the Food and Drug Administration (FDA) has approved DIOP for specific uses in adhesives and polymer coatings that come into contact with food. cpsc.gov The Consumer Product Safety Commission (CPSC) evaluates chemicals under the Federal Hazardous Substances Act (FHSA) to determine if they are "hazardous substances" requiring regulation. cpsc.gov The EPA also has the authority to regulate phthalates under TSCA, which may involve issuing Significant New Use Rules (SNURs) to review new uses of a chemical before they commence. epa.gov

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework for chemical management. compliancegate.com Phthalates are also regulated under specific directives for toys, cosmetics, and food contact materials. compliancegate.com

Specific regulations for DIOP have been implemented by various countries and regions, often targeting products intended for children due to their increased vulnerability.

JurisdictionRegulation/PolicyDetails on Diisooctyl Phthalate (DIOP)
United States Consumer Product Safety Improvement Act (CPSIA)Permanently banned at concentrations of more than 0.1% in "any children's toy that can be placed in a child's mouth or a child care article". This is an individual limit for DIOP. sciph.info
European Union REACH Regulation (Annex XVII, Entry 51)Restricted to less than 0.1% by weight, individually or in combination with DINP and DNOP, in toys and childcare articles which can be placed in the mouth by children. sciph.infocompliancegate.com
European Union Cosmetics Products Regulation (EC No 1223/2009)Listed in Annex II (List of Substances Prohibited in Cosmetic Products). Therefore, its use in cosmetics is banned. compliancegate.com
European Union Toy Safety Directive (2009/48/EC)Substances classified as Carcinogenic, Mutagenic or toxic for Reproduction (CMR), Category 1A, 1B, or 2 are restricted in toys. DIOP is classified as Repr. 1B. compliancegate.com
Canada Phthalates Regulations (SOR/2016-188)Similar to the EU, restricts DIOP, DINP, and DNOP in the mouthable parts of toys and childcare articles to a maximum concentration of 0.1%.
Other Nations VariesMany other countries, including Argentina, Japan, and Mexico, have implemented similar guidelines restricting the use of certain phthalates in children's products. sciph.info

Scientific Basis for Regulatory Decisions

Regulatory decisions regarding this compound (DIOP) are founded on a combination of toxicological studies, exposure assessments, and petitions from both industry and public health advocates. A central tenet in the regulatory approach, particularly by the U.S. Food and Drug Administration (FDA), has been the evaluation of phthalates on an individual basis rather than as a single class. foodnavigator-usa.com This approach is based on the scientific principle that chemical-structural differences among ortho-phthalate esters (OPEs) can lead to variations in physical-chemical properties and toxicological profiles. regulations.gov Industry groups and the American Chemistry Council have supported this individualized assessment, arguing that a class-based approach overlooks critical differences in toxicity, function, and exposure potential among specific phthalates. foodnavigator-usa.com

In the United States, regulations have been implemented to restrict the use of DIOP in certain consumer products. Notably, for toys and childcare articles that can be placed in a child's mouth, the permissible concentration of DIOP is no more than 0.1% by weight. sciph.info The European Union has established similar regulations, limiting the combined concentration of DIOP, Di-n-octyl phthalate (DNOP), and Diisononyl phthalate (DINP) to no more than 0.1% in toys and childcare articles that can be placed in the mouth. sciph.info

Regulatory actions have also been driven by market realities. In 2022, the FDA revoked the authorization for the use of 23 phthalates, including DIOP, in food-contact applications. foodnavigator-usa.com This decision was largely in response to an industry petition asserting that these uses had been abandoned. foodnavigator-usa.comsteptoe.com While public health groups had petitioned for a ban based on safety concerns, the FDA's final rule was based on the grounds of abandonment. steptoe.com The agency maintained that the petitioners did not provide sufficient evidence to treat all 28 targeted OPEs as a single class or to apply the acceptable daily intake of a different phthalate, like DEHP, to the entire group. regulations.gov

Interactive Data Table: Regulatory Limits for this compound (DIOP) in Consumer Products

Region/Country Product Category Regulation Concentration Limit
United StatesToys and Childcare Articles (oral contact)Consumer Product Safety Improvement Act (CPSIA)≤ 0.1% for individual DIOP, DNOP, and DINP
European UnionToys and Childcare Articles (oral contact)REACH Regulation (EC) No 1907/2006≤ 0.1% for combined DIOP, DNOP, and DINP
United StatesFood Contact Materials21 CFRAuthorization revoked due to abandonment of use
ChinaPlastic ToysNational Standards≤ 0.1% for DBP, BBP, DEHP, DNOP, DINP, and DIDP (DIOP not explicitly listed in this specific regulation)

Challenges and Future Directions in Regulatory Science for this compound

The regulatory science for this compound faces several significant challenges, with future efforts directed at addressing existing data gaps and refining risk assessment methodologies.

A primary challenge is the ongoing debate over whether to regulate phthalates individually or as a class. foodnavigator-usa.com Health and environmental advocacy groups argue for a class-based approach, citing shared structural features and potential cumulative health risks. foodnavigator-usa.comregulations.gov However, regulatory bodies like the FDA have concluded that there is currently insufficient evidence to group all phthalates as a single class for risk assessment, pointing to significant differences in their chemical structures and toxicological properties. foodnavigator-usa.comnatlawreview.com This disagreement complicates the development of comprehensive and harmonized regulations.

Key challenges and future directions are summarized below:

Data Gaps: There is a recognized lack of adequate data to definitively determine the carcinogenic, reproductive, and developmental toxicity of DIOP. cpsc.gov While it is generally considered to have a lower toxicity profile than some other phthalates, the insufficiency of data to establish its potential effects on fertility remains a concern. industrialchemicals.gov.au Future research must focus on generating robust toxicological data for DIOP to enable more comprehensive risk assessments.

International Harmonization: Significant discrepancies exist in phthalate regulations across different countries and economic regions. researchgate.netnih.gov While there is general agreement on restrictions for toys, regulations for food contact materials and cosmetics vary widely. nih.gov This lack of uniformity creates challenges for global trade and public health protection. A future direction is to work towards more coordinated international laws to prevent exposure, especially for vulnerable populations. nih.gov

Re-evaluation of "Safe" Limits: Current regulatory limits are often based on animal studies focusing on male reproductive health. ehn.org Some recent scientific analyses suggest that adverse human health outcomes may be associated with phthalate exposure levels significantly below these established limits. ehn.org This indicates a critical need to reassess existing regulatory standards using the most up-to-date scientific findings from human studies.

Post-Market Assessment: Regulatory agencies are moving towards more robust post-market assessments of authorized substances. The FDA, for instance, is working on an updated safety assessment for the phthalates that remain authorized for use in food contact applications. foodnavigator-usa.comnatlawreview.com This represents a shift towards a more dynamic regulatory process that can adapt to new scientific evidence as it emerges.

Analytical Complexity: As regulations become more restrictive and migration limits are lowered, the technical challenge for laboratories to perform accurate phthalate extraction and analysis for compliance purposes increases. aimplas.net Future efforts will need to focus on developing and standardizing more sensitive and reliable analytical methods.

Interactive Data Table: Summary of Challenges and Future Directions

Area Challenge Future Direction
Regulatory Approach Disagreement on regulating phthalates as a class versus individually. foodnavigator-usa.comregulations.govFurther research into the scientific basis for grouping chemicals to inform a more refined regulatory approach. regulations.gov
Toxicological Data Insufficient data to definitively assess carcinogenicity, reproductive, and developmental toxicity of DIOP. cpsc.govindustrialchemicals.gov.auConduct targeted toxicological studies to fill critical data gaps for DIOP.
Global Regulation Lack of harmonized international standards for phthalate use in various products. researchgate.netnih.govPromote international collaboration to establish coordinated and protective regulations. nih.gov
Risk Assessment Existing "safe" limits may not be sufficiently protective based on emerging human health data. ehn.orgReassess and update regulatory standards and tolerable intake levels with the latest scientific evidence. ehn.org
Compliance Increasing complexity and cost of analytical testing to meet lower migration limits. aimplas.netDevelop and validate more efficient and sensitive analytical methods for compliance monitoring.

Research Methodologies and Analytical Approaches for Diisooctyl Phthalate

In Vitro Study Designs

In vitro studies are fundamental in toxicology for isolating and examining the effects of a substance at the cellular level, providing insights into mechanisms of action without the complexities of a whole biological system.

A variety of cell-based models and assay systems are utilized to investigate the biological activity of DIOP. Human Umbilical Vein Endothelial Cells (HUVECs) have been used to create a cellular model for evaluating DIOP's toxicological profile. researchgate.netnih.gov This model is relevant for assessing vascular toxicity. Another approach involves the use of the Balb/3T3 mammalian cell transformation assay. industrialchemicals.gov.au This assay is designed to screen for the potential of a chemical to induce neoplastic transformation in a fibroblast cell line. While data specific to DIOP is limited, research on other phthalates often employs a wider range of cell lines, such as MCF-7 human breast cancer cells for estrogenicity assays (E-screen), H295R human adrenocortical carcinoma cells for steroidogenesis assays, and various rodent or human cell lines for general cytotoxicity assessments.

The analysis of molecular and cellular endpoints is crucial for quantifying the effects observed in cell culture models. In studies using HUVECs, DIOP exposure has been shown to significantly decrease cell viability and the ability of cells to form colonies. researchgate.netnih.gov Further mechanistic analysis in these cells revealed that the observed cytotoxicity was correlated with elevated levels of reactive oxygen species (ROS), which led to cell cycle arrest at the G1 phase and the induction of programmed cell death, or apoptosis. nih.gov

In the context of genotoxicity and carcinogenicity screening, the Ames test has been used for DIOP, which assesses the potential of a substance to cause mutations in bacteria. industrialchemicals.gov.au The mammalian cell transformation assay with Balb/3T3 cells uses the appearance of morphologically transformed foci as its primary endpoint. industrialchemicals.gov.au

The table below summarizes key in vitro methodologies applied to DIOP research.

Table 1: Summary of In Vitro Research Methodologies for Diisooctyl Phthalate (B1215562)

Cell/Assay System Model Type Endpoints Analyzed
Human Umbilical Vein Endothelial Cells (HUVECs) Human Endothelial Cells Cell Viability, Colony Formation, Reactive Oxygen Species (ROS) Levels, Cell Cycle Arrest, Apoptosis. researchgate.netnih.gov
Balb/3T3 Assay Mouse Fibroblast Cells Cell Transformation (Appearance of transformed foci). industrialchemicals.gov.au

In Vivo Animal Study Designs

In vivo studies, primarily using rodent models, are essential for evaluating the systemic effects of DIOP, including its impact on complex biological processes like development and reproduction, which cannot be fully replicated in vitro.

The Sprague-Dawley rat is a commonly used rodent model for investigating the developmental and reproductive toxicity of DIOP. nih.gov Standardized experimental protocols, often guided by principles from organizations like the Organisation for Economic Co-operation and Development (OECD), are employed to ensure data reliability and comparability. wikipedia.orgoecd.org

A typical experimental design for assessing prenatal developmental toxicity involves the administration of DIOP to pregnant female rats via oral gavage during specific windows of gestation. For example, in one study protocol, pregnant rats were exposed to DIOP on gestation days (GD) 6 through 20 to assess a broad range of developmental effects. nih.gov In a more targeted follow-up to investigate effects on fetal androgen production, DIOP was administered during a critical window for male reproductive development, from GD 12 to 19. nih.gov For postnatal assessment, another protocol involved exposing pregnant dams from GD 12 to 21, with the male offspring being evaluated in adulthood. nih.gov

A range of specific endpoints are measured in rodent studies to characterize the developmental and reproductive toxicity of DIOP. Following in utero exposure, both the dam and the fetuses are examined. Fetal endpoints include viability (e.g., number of resorptions), fetal body weight, and the presence of external, visceral, and skeletal malformations or variations. nih.gov

Specific findings from prenatal exposure studies in rats have identified several key effects. A significant reduction in fetal testicular testosterone (B1683101) production was observed. nih.gov Anatomical and developmental endpoints included malpositioned testes, delays in ossification, and the development of supernumerary lumbar ribs. nih.gov Postnatal evaluation of male offspring exposed in utero revealed a high incidence of reproductive system abnormalities, such as hypospadias (an abnormal urethral opening), non-scrotal testes, and hypospermatogenesis (reduced sperm production). nih.gov These findings collectively indicate that DIOP exhibits antiandrogenic activity and can disrupt male reproductive development. researchgate.netnih.gov

The table below details key in vivo findings from a prenatal developmental toxicity study of DIOP in rats.

Table 2: Selected In Vivo Endpoints for Developmental and Reproductive Toxicity of Diisooctyl Phthalate in Rats

Assessment Stage Endpoint Observation
Fetal Resorptions Significant increase at high exposure levels. nih.gov
Fetal Weight Reduction at mid to high exposure levels. nih.gov
Testicular Testosterone Reduction observed. nih.gov
Skeletal System Supernumerary lumbar ribs and ossification delay. nih.gov
Reproductive Organs Malpositioned testes. nih.gov
Postnatal (Adult Male Offspring) Reproductive Malformations High incidence of hypospadias and non-scrotal testes. nih.gov

Multi-generational and Chronic Exposure Studies

Comprehensive, peer-reviewed multi-generational and chronic exposure studies specifically investigating this compound are not widely available in the published scientific literature. While some regulatory summaries mention a multigenerational study in rats that noted no effects on growth, these reports often lack sufficient detail for a thorough scientific evaluation. industrialchemicals.gov.au The assessment of toxicity from long-term or multi-generational exposure is a critical component of a complete toxicological profile. Methodologies for such studies, like those for other phthalates, typically involve continuous administration of the compound in the diet over multiple generations (e.g., F0, F1, F2) of rodents. ntis.govntis.gov Key parameters evaluated in these studies include reproductive performance, fertility, pup survival, sexual development, and a full range of systemic and organ-specific toxicities in each generation. ntis.govntis.gov However, detailed data from such studies on DIOP are currently lacking.

Human Observational Studies and Epidemiology

Human observational studies are fundamental in assessing the potential associations between environmental exposures and health outcomes. In the context of this compound, cohort and cross-sectional studies are two of the primary epidemiological designs utilized to investigate these links.

Cohort Studies: This study design follows a group of individuals (a cohort) over a period of time to observe the development of specific outcomes. At the beginning of the study, information on exposure to substances like this compound is collected. The cohort is then monitored, and the incidence of health outcomes is compared between individuals with different levels of exposure. For instance, prenatal exposure to phthalates has been examined in cohort studies where researchers collect urine samples from pregnant women to measure phthalate metabolite concentrations. nih.gov These women and their children are then followed for years to assess a range of health outcomes, including developmental and respiratory health. nih.gov This prospective approach allows for the investigation of potential causal relationships between DIOP exposure and subsequent health effects.

Cross-sectional Studies: In contrast to cohort studies, cross-sectional studies collect data on exposure and health outcomes at a single point in time. nih.gov These studies provide a "snapshot" of the prevalence of a condition or exposure in a population. For example, a study might collect urine samples from a group of adolescents to measure DIOP metabolite levels and simultaneously gather data on their metabolic health indicators. nih.gov While this design is useful for identifying potential associations and assessing the burden of exposure in a population, it is more limited in its ability to establish a clear temporal relationship between exposure and outcome. nih.gov Epidemiological studies have employed this design to explore links between toxicants from plastics and personal care products and metabolic disruption. nih.gov

Study DesignDescriptionApplication to this compound ResearchStrengthsLimitations
Cohort StudyFollows a group of individuals over time to observe the development of outcomes based on exposure status.Investigating the long-term health effects of prenatal or childhood exposure to DIOP. nih.govCan establish a temporal relationship between exposure and outcome; can study multiple outcomes.Time-consuming; expensive; potential for loss to follow-up.
Cross-sectional StudyCollects exposure and outcome data at a single point in time. nih.govAssessing the prevalence of DIOP exposure and its association with current health status in a population. nih.govRelatively quick and inexpensive; good for generating hypotheses.Cannot establish causality; subject to recall bias.

The analysis of data from human observational studies on phthalates requires sophisticated statistical methods to account for the complexities of exposure and potential confounding factors. Since exposure often occurs to mixtures of chemicals rather than single agents, advanced statistical models are necessary. dntb.gov.ua

One common approach involves multivariable regression models. These models assess the association between an exposure (e.g., urinary concentrations of a DIOP metabolite) and a health outcome, while adjusting for other variables that could influence the outcome, such as age, sex, and socioeconomic status.

More advanced methods are used to address the issue of chemical mixtures. Weighted Quantile Sum (WQS) regression, for example, is a technique used to analyze the impact of a mixture of exposures on a health outcome. nih.gov This method can help identify which chemicals within the mixture are most strongly associated with the observed effect. Other statistical approaches for assessing the health effects of environmental chemical mixtures are also employed in epidemiological studies. dntb.gov.ua A two-stage modeling approach has also been proposed, where phthalate concentrations are first standardized for factors like time of day before being used in regression analysis with a health outcome. nih.gov

Analytical Chemistry Methodologies for this compound and Metabolites

Accurate measurement of this compound and its metabolites in various environmental and biological samples is essential for exposure assessment. The primary analytical techniques used are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of parent phthalates like DIOP in various matrices, including consumer products and environmental samples. gcms.czshimadzu.com In GC-MS, the sample is first vaporized and separated based on the chemical properties of its components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification. gcms.cz GC-MS is valued for being a simple, fast, and inexpensive method for phthalate analysis. gcms.cz For complex samples, using a gas chromatograph column that provides good separation is important because the structural similarities among phthalates can make identification by mass spectrometry challenging. gcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for measuring phthalate metabolites in biological samples such as urine and serum. researchgate.netnih.gov Phthalates are metabolized in the body, and their metabolites are excreted in urine. industrialchemicals.gov.au Measuring these metabolites is a reliable way to assess human exposure. nih.gov LC-MS/MS involves separating the metabolites in a liquid chromatograph before they are detected by a tandem mass spectrometer. This technique is highly sensitive and selective, allowing for the detection of very low concentrations of metabolites. researchgate.netnih.gov The use of isotope dilution, where a known amount of a stable isotope-labeled version of the analyte is added to the sample, further enhances the accuracy and precision of the measurement. researchgate.net

MethodPrinciplePrimary Application for DIOPSample MatricesKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by detection based on mass-to-charge ratio. gcms.czQuantification of the parent compound, this compound.Consumer products, e-liquids, environmental samples (air, dust). shimadzu.comnih.govRobust, cost-effective, good for parent compounds. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation of non-volatile compounds in a liquid phase followed by highly selective mass detection. researchgate.netnih.govQuantification of DIOP metabolites for human biomonitoring. nih.govUrine, serum, breast milk. researchgate.netnih.govresearchgate.netHigh sensitivity and selectivity, ideal for complex biological matrices. nih.govsciex.com

Socio Economic and Ethical Considerations in Diisooctyl Phthalate Research

Ethical Frameworks for Human and Animal Research

Research involving both human subjects and animals is guided by established ethical frameworks designed to protect welfare and ensure responsible scientific practice. For human research, international principles such as those outlined in the Declaration of Helsinki provide overarching guidance. researchgate.net These frameworks typically emphasize informed consent, risk-benefit assessment, and the minimization of harm.

In the context of animal research, various sets of ethical principles and national frameworks exist. researchgate.net A prominent principle is the concept of the "3Rs": Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (improving animal welfare and minimizing suffering). researchgate.net Ethical review committees play a crucial role in evaluating research proposals involving animals, often employing a utilitarian framework that weighs the potential human benefits against the harm and suffering caused to animals. leoh.ch While this utilitarian approach is prevalent in animal testing law, it faces criticism for potentially making it difficult to effectively implement the 3Rs if perceived human benefits consistently outweigh animal costs. leoh.ch

Studies involving phthalates, including DIOP, in animal models are conducted under the purview of such ethics committees. For instance, research assessing the impact of dioctyl phthalate (B1215562) exposure on organ systems and gut microbiota in mice was performed in compliance with the guidelines of an ethics committee. nih.gov

Public Health Implications and Policy Recommendations

The presence of DIOP in various consumer products and its potential to leach into the environment raise significant public health considerations. DIOP can enter environmental cycles and has been detected in soil, food, and drinking water. atamanchemicals.comnih.gov Human exposure can occur through ingestion, inhalation, and skin contact. nih.gov

While the article's scope excludes safety and adverse effect profiles, the potential for exposure necessitates public health assessments and the development of relevant policies. Policy recommendations in public health often aim to minimize exposure to potentially harmful substances and protect vulnerable populations. wcrf.org This can involve setting limits on chemical concentrations in products or the environment, as seen with the US EPA limits for diisooctyl phthalate in drinking water. atamanchemicals.com

International bodies and national agencies play a role in evaluating the risks associated with chemicals and formulating policies. For example, the inclusion of substances in regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union can subject them to authorization requirements, where uses may only be permitted if risks are adequately controlled or if socio-economic benefits outweigh the risks and no suitable alternatives are available. mst.dkflashpointsrl.com Discussions around the inclusion of phthalates in such regulations highlight the link between scientific findings on potential health impacts and the development of public health policies. mst.dk

Economic Impacts of this compound Regulation and Substitution

Regulatory measures aimed at restricting or phasing out the use of DIOP and other phthalates can have notable economic impacts. These impacts are primarily related to changes in manufacturing processes, the cost and availability of alternative substances, and market dynamics.

Regulations, such as the inclusion of substances in REACH Annex XIV or national bans, serve as significant drivers for companies to explore and implement substitution activities. atamanchemicals.comflashpointsrl.com The substitution of hazardous chemicals with safer alternatives is a key objective of regulations like REACH. flashpointsrl.com

However, the transition away from DIOP can present economic challenges. Companies may face technical difficulties in identifying and implementing suitable alternatives that provide comparable performance characteristics. flashpointsrl.compops.int Economic and market barriers, including the cost of developing and evaluating new alternatives and the potential for increased production costs, are also significant considerations. flashpointsrl.compops.int For instance, the use of certain alternatives to other plasticizers has been noted to potentially increase costs. pops.int

The global market for plasticizers has seen a shift, with the share of phthalate plasticizers decreasing as the move towards non-phthalate alternatives has occurred, partly influenced by regulations. cpsc.gov While the article excludes specific alternatives, the economic implications of this substitution process involve investments in research and development for new materials, changes in supply chains, and potential impacts on the cost of consumer goods that previously contained DIOP. The feasibility of substitution is often assessed based on technical and economic viability. mst.dk

ConsiderationDescriptionRelevance to DIOP Research and Regulation
Ethical FrameworksPrinciples guiding responsible conduct in human and animal research (e.g., Declaration of Helsinki, 3Rs). researchgate.netEnsures that studies on DIOP's effects on living organisms are conducted with appropriate ethical oversight and minimization of harm. nih.gov
Public HealthImpacts of chemical exposure on population health and well-being. wcrf.orgInforms policies aimed at reducing DIOP exposure through regulatory limits and consumer product standards. atamanchemicals.com
Economic ImpactsFinancial consequences of regulations, market shifts, and the adoption of alternatives. flashpointsrl.compops.intInfluences the pace and feasibility of transitioning away from DIOP in various industries. mst.dkflashpointsrl.com
Policy RecommendationsGuidance for governmental and organizational actions to protect public health. wcrf.orgTranslates scientific understanding of DIOP's potential impacts into actionable strategies for risk management. mst.dk
Substitution CostsExpenses associated with replacing DIOP with alternative materials or processes. pops.intA key economic barrier influencing the rate of DIOP phase-out and the competitiveness of industries. flashpointsrl.com
Market DynamicsChanges in the production, demand, and availability of DIOP and its alternatives. cpsc.govReflects the broader economic response to regulatory pressures and evolving consumer preferences regarding phthalates. cpsc.gov

Q & A

Q. What standardized analytical methods are recommended for detecting DIOP in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for DIOP detection. For example, DIOP in food packaging materials was identified using GC-MS with retention index matching (NIST database) and accurate mass analysis, supported by chemical ionization (CI) to confirm molecular ions . High-resolution mass spectrometry (HRMS) and fragmentation pattern analysis enhance specificity, especially when molecular ions like C24H38O4 are absent in electron ionization (EI) modes .

Q. How can researchers assess DIOP's ecological impact, particularly in plant systems?

Experimental designs should include dose-response studies on model organisms. For instance, DIOP exposure in tobacco seedlings revealed concentration-dependent effects on superoxide dismutase (SOD) activity, with significant differences (P < 0.05) between low and high concentrations. Replicate trials (n=3) and ANOVA are critical for validating antioxidant response trends .

Q. What regulatory frameworks govern DIOP use, and how do they influence research priorities?

The U.S. Consumer Product Safety Commission (CPSC) imposes an interim ban on DIOP in children’s products (>0.1%) due to insufficient toxicity data . Researchers should align studies with regulatory gaps, such as long-term low-dose exposure effects, using guidelines from the EPA’s systematic review strategies for endocrine disruptors .

Advanced Research Questions

Q. How can conflicting toxicity data for DIOP be reconciled in mechanistic studies?

Contradictions arise from variations in experimental models (e.g., aquatic vs. mammalian systems) and exposure matrices. A meta-analysis approach, as applied by the EPA for phthalates, can integrate heterogeneous data by standardizing endpoints (e.g., reproductive toxicity, oxidative stress) and adjusting for confounding factors like mixture effects . In vitro assays using human cell lines (e.g., HepG2 for hepatic toxicity) paired with in vivo models (e.g., zebrafish embryos) improve translational relevance .

Q. What advanced methodologies are available to track DIOP metabolites in human biomonitoring studies?

Liquid chromatography-tandem MS (LC-MS/MS) with isotope dilution is optimal for quantifying DIOP metabolites (e.g., mono-isooctyl phthalate) in urine or serum. Method validation should include recovery tests (spiked samples) and cross-reactivity checks against structurally similar phthalates (e.g., DEHP) . Longitudinal sampling designs are essential to capture exposure variability .

Q. How can researchers design studies to address DIOP’s role in endocrine disruption amid mixed evidence?

Employ the PICOT framework to narrow scope:

  • Population : Aquatic invertebrates (e.g., Daphnia magna) or mammalian models.
  • Intervention : DIOP exposure at environmentally relevant concentrations (e.g., 0.1–100 µg/L).
  • Comparison : Positive controls (e.g., DEHP) and solvent controls.
  • Outcome : Hormone receptor binding affinity (e.g., ERα/AR assays) or transcriptional activity.
  • Time : Acute (24–72 hr) vs. chronic (28-day) exposure .

Q. What computational tools are effective for predicting DIOP’s environmental persistence and bioaccumulation?

Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate log Kow (octanol-water coefficient) and biodegradation half-lives. Molecular docking simulations can further predict DIOP’s interaction with cellular targets (e.g., peroxisome proliferator-activated receptors) . Pair these with experimental validation via OECD 301B ready biodegradability tests .

Methodological and Data Analysis Considerations

Q. What statistical approaches are recommended for analyzing DIOP’s non-monotonic dose-response curves?

Bayesian hierarchical models or generalized additive models (GAMs) can capture non-linear relationships. For example, DIOP’s U-shaped effect on SOD activity in tobacco roots requires polynomial regression or segmented regression analysis . Sensitivity analyses should address variability in replicate measurements.

Q. How should researchers address DIOP’s potential synergism with other phthalates in mixture toxicity studies?

Apply concentration addition (CA) or independent action (IA) models to predict mixture effects. Fractional factorial designs can isolate DIOP-specific contributions. For example, in a study of DIOP-DEHp mixtures, response surface methodology (RSM) identified antagonistic effects on algal growth .

Q. What quality control measures are critical for DIOP extraction and quantification in complex matrices?

  • Use surrogate standards (e.g., deuterated DIOP) to monitor extraction efficiency.
  • Validate matrix-specific recovery rates (e.g., soil vs. plasma) via spike-and-recovery experiments.
  • Implement blank samples to correct for background contamination, particularly in plasticware .

Regulatory and Interdisciplinary Challenges

Q. What are the key barriers to establishing a unified safety threshold for DIOP?

Limited epidemiological data and species-specific metabolic differences hinder consensus. Researchers should prioritize cross-species comparative metabolism studies and leverage in silico toxicokinetic models (e.g., GastroPlus) to extrapolate animal data to humans .

Q. How can interdisciplinary collaboration improve DIOP risk assessment?

Integrate toxicology, analytical chemistry, and data science. For example, machine learning algorithms trained on ToxCast/Tox21 data can identify novel DIOP toxicity pathways, while environmental chemists optimize detection limits in low-abundance samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diisooctyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diisooctyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.